5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one
Description
Historical Development of Thia-Diazatricyclic Compounds
The synthesis of thia-diazatricyclic systems traces its origins to early 20th-century investigations into bicyclo[3.3.1]nonane derivatives, where condensation reactions between aldehydes and acetylacetones provided foundational methodologies. A pivotal advancement emerged with the discovery of Meerwein's ester in the 1930s, which demonstrated the feasibility of constructing complex polycyclic systems through acid-catalyzed cyclizations. The integration of sulfur atoms into these frameworks gained momentum in the 1980s, driven by the recognition of thiophene-containing heterocycles as privileged structures in drug discovery. For instance, the development of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) showcased the catalytic potential of diazatricyclic systems, though its sulfur-containing analogs remained underexplored until the 21st century. Contemporary synthetic breakthroughs, such as the rhodium-catalyzed N-H insertion and cyclization sequence reported in 2019, have further expanded the accessibility of these systems by enabling the "stitching" of linear precursors into saturated nitrogen heterocycles.
Significance in Heterocyclic Chemistry Research
Thia-diazatricyclic compounds occupy a critical niche in heterocyclic chemistry due to their unique electronic and steric profiles. The sulfur atom introduces distinct physicochemical properties, including enhanced π-conjugation and redox activity, while the diazatricyclic core provides a rigid scaffold for stereochemical control. These features have proven invaluable in medicinal chemistry, as exemplified by densazalin—a cytotoxic diazatricyclic alkaloid isolated from Haliclona densaspicula that exhibits IC~50~ values of 15.5–18.4 μM against human tumor cell lines. Beyond bioactivity, such systems serve as ligands in catalysis; DBU derivatives, for instance, facilitate epoxy resin curing and surface activation of low-energy polymers. The compound under discussion, with its ethoxy and phenyl substituents, further demonstrates the tunability of these systems for targeted applications in materials science and asymmetric synthesis.
Current Research Landscape and Academic Interest
Recent literature reveals three dominant research themes:
- Methodology Development : Advances in transition-metal catalysis have revolutionized diazatricyclic synthesis. Palladium-catalyzed cycloisomerization enables the construction of cis-fused diazadecalin cores, as demonstrated in madangamine alkaloid syntheses. Concurrently, rhodium-catalyzed diazo N-H insertion provides rapid access to 4–7-membered saturated nitrogen heterocycles.
- Structural Elucidation : Techniques like 2D NMR and electronic circular dichroism (ECD) spectroscopy are critical for characterizing complex systems. The structural determination of densazalin, which features a 5,11-diazatricyclo[7.3.1.0²,⁷]tridecan-2,4,6-triene moiety, underscores the necessity of these tools.
- Functionalization Strategies : Late-stage modifications, particularly at the ethoxy and phenyl groups of compounds like 5-ethoxy-11-phenyl-10-thia-1,8-diazatricyclo derivatives, are being explored to modulate electronic properties and solubility.
Nomenclature and Structural Classification Systems
The IUPAC name 5-ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraen-13-one provides a systematic description of the compound's architecture:
- Tricyclic Core : The [7.4.0.0²,⁷] notation specifies a bicyclo[7.4.0] system with an additional bridge between C2 and C7.
- Heteroatoms : The "10-thia-1,8-diaza" prefix indicates sulfur at position 10 and nitrogen atoms at positions 1 and 8.
- Substituents : The ethoxy group at C5 and phenyl group at C11 are prioritized based on Cahn-Ingold-Prelog rules.
Structural classification follows the Vogel–Mills system , which categorizes heterotricyclics by ring size, heteroatom placement, and bridgehead hybridization. Under this framework, the compound belongs to Class III-B: fused tricyclics with two nitrogen atoms and one sulfur atom in non-adjacent rings.
| Structural Feature | Classification Criteria |
|---|---|
| Ring System | Tricyclo[7.4.0.0²,⁷]tridecane |
| Heteroatom Positions | 1,8 (N); 10 (S) |
| Bridgehead Hybridization | sp² at C2, C7 |
| Substituent Locations | C5 (ethoxy), C11 (phenyl), C13 (ketone) |
Properties
IUPAC Name |
8-ethoxy-2-phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-13-8-9-15-14(10-13)19-18-20(15)17(21)11-16(23-18)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFYTJLJFLMTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N3C(=O)CC(SC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a thia (sulfur) atom integrated into its framework. Its molecular formula is , and it possesses a molecular weight of approximately 273.36 g/mol. The presence of ethoxy and phenyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Binding : It has been reported to bind to various receptors, potentially modulating signaling pathways related to inflammation and pain.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share core diazatricyclic frameworks but differ in ring sizes, substituents, and functional groups:
Pharmacokinetic and Molecular Features
- Compound 7 : Predicted favorable pharmacokinetics (e.g., solubility, metabolic stability) due to the sulfonylphenyl group’s polarity and cyclohexyl moiety’s hydrophobicity .
- CRY Stabilizer : Optimized for CNS penetration (critical for circadian rhythm modulation), likely due to moderate lipophilicity from the benzodioxole and quinazoline groups .
- Target Compound : Ethoxy and phenyl substituents may balance solubility and bioavailability, though empirical data is lacking.
Research Advancements and Gaps
- Compound 7 : Requires in vitro/vivo validation to confirm antiviral activity .
- CRY Stabilizer : Advanced to patent stage, indicating robust preclinical data .
- Target Compound: No studies reported; its structural uniqueness warrants exploration in diverse therapeutic contexts (e.g., antimicrobial, CNS disorders).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[...], and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step cyclization reactions. A general procedure involves:
- Step 1 : Formation of the thia-diazatricyclic core through [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the ethoxy and phenyl substituents via nucleophilic substitution or Suzuki coupling.
- Step 3 : Final oxidation or functionalization to stabilize the tetraenone moiety.
- Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C for cyclization steps) .
Q. How can the molecular structure of this compound be characterized to confirm its regiochemistry and stereoelectronic properties?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the tricyclic framework and substituent positions.
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to analyze coupling constants and confirm the ethoxy group’s orientation.
- Computational modeling (DFT calculations) to predict electronic distribution and validate experimental data .
Q. What methodologies are suitable for initial biological activity screening against enzyme targets?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorometric or colorimetric substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves.
- Cellular assays : Test cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., COX-2 inhibition) at concentrations ranging from 1 nM to 100 µM.
- Reference standards : Compare activity to known inhibitors (e.g., indomethacin for COX-2) to contextualize results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer :
- Dose-response normalization : Account for differences in cell permeability or metabolic stability by standardizing results to intracellular concentrations (e.g., via LC-MS quantification).
- Species-specific factors : Compare results across human, murine, and zebrafish models to identify interspecies variability in target binding.
- Data triangulation : Combine in vitro assays, molecular docking (e.g., AutoDock Vina), and transcriptomic profiling to validate mechanistic hypotheses .
Q. What experimental design is recommended to study the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Phase 1 (Abiotic degradation) : Expose the compound to UV light (λ = 254 nm), varying pH (2–12), and temperatures (20–40°C) to simulate environmental conditions. Monitor degradation via LC-MS and identify intermediates (e.g., hydroxylated derivatives).
- Phase 2 (Biotic degradation) : Use soil or water microbial consortia in microcosm studies. Track metabolite formation via high-resolution mass spectrometry (HRMS) and ¹⁴C labeling to quantify mineralization rates .
Q. How can computational models predict the compound’s interaction with cytochrome P450 enzymes, and what experimental validation is required?
- Methodological Answer :
- In silico prediction : Use molecular dynamics simulations (e.g., GROMACS) to model binding to CYP3A4 or CYP2D6 active sites. Calculate binding free energy (ΔG) with MM-PBSA.
- Experimental validation : Conduct metabolite profiling using human liver microsomes (HLMs) and NADPH cofactors. Compare predicted vs. observed metabolites (e.g., via UPLC-QTOF) .
Q. What strategies can address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polar organic mobile phases.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key cyclization steps.
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to computational predictions .
Data Analysis and Validation
Q. How should researchers analyze degradation products formed under oxidative stress conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to 3% H₂O₂ at 40°C for 24–72 hours.
- LC-HRMS/MS analysis : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Identify fragments via collision-induced dissociation (CID) and compare to spectral libraries .
Q. What statistical approaches are appropriate for interpreting dose-dependent toxicity data in zebrafish embryos?
- Methodological Answer :
- Probit analysis : Calculate LC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- ANOVA with post hoc tests : Compare teratogenic effects (e.g., spine curvature) across concentration groups.
- Principal component analysis (PCA) : Reduce dimensionality in omics datasets (e.g., RNA-seq) to identify toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
